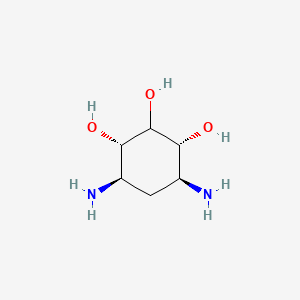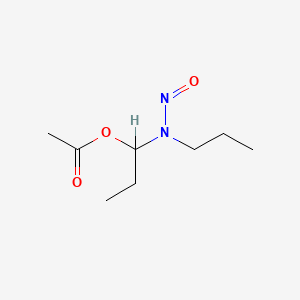
Bismuth cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth(3+) is a bismuth cation having a net electric charge of +3.
Bismuth cation is a Bismuth. The chemical classification of bismuth cation is Bismuth.
Bismuth, also known as bi(3+) or bisumth(3+) ion, belongs to the class of inorganic compounds known as homogeneous post-transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a post-transition metal atom. Bismuth has been primarily detected in blood.
Aplicaciones Científicas De Investigación
Cancer Treatment
Bismuth compounds show potential as anticancer drugs, particularly in chemo- and radiotherapy. Studies have found that bismuth compounds can inhibit the growth and proliferation of various tumors, including breast, colon, ovarian, and lung cancers. Moreover, bismuth-based nanoparticles and nanodots have been explored for radiosensitization, potentially enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy. Research also delves into the challenges of using bismuth radionuclides in targeted radioimmunotherapy (Kowalik, Masternak, & Barszcz, 2019).
Nanotechnology and Biomedicine
Bismuth-based compounds are being studied for their applications in nanotechnology and biomedicine, particularly in antimicrobial and anti-leishmanial treatments. Recent research has expanded the medicinal application of bismuth to include potential treatments for viral infections, multidrug-resistant microbial infections, and cancer, as well as for use in imaging, drug delivery, and biosensing (Griffith, Li, Werrett, Andrews, & Sun, 2021).
Biocoordination Chemistry
Bismuth compounds have been widely used for centuries due to their high effectiveness and low toxicity in treating microbial infections. Apart from antimicrobial activity, these compounds exhibit anticancer activities and have been used as targeted radio-therapeutic agents for cancer treatment. The interaction of bismuth with potential targeting biomolecules is crucial for understanding the mechanism of action of bismuth-containing complexes and further medical applications (Yang & Sun, 2007).
Metal–Organic Frameworks (MOFs)
The unique properties of bismuth, such as low toxicity and environmental friendliness, make it an attractive element for the development of metal–organic frameworks. Bismuth-containing MOFs are being explored for various biomedical applications, including drug delivery and potential cancer treatment. The versatility and low toxicity of bismuth salts facilitate the large-scale synthesis of these complexes (Yang et al., 2015).
Environmental and Industrial Applications
Bismuth compounds have been used in the manufacture of alloys, pigments, cosmetics, and pharmaceuticals. The substitution of lead with bismuth in some industries may help alleviate environmental concerns related to heavy metal pollution. Bismuth-based drugs demonstrate high therapeutic efficacies with minimal side effects, although cases of bismuth toxicity due to over-dosage have been reported (Yang & Sun, 2011).
Propiedades
Número CAS |
23713-46-4 |
|---|---|
Nombre del producto |
Bismuth cation |
Fórmula molecular |
Bi+3 |
Peso molecular |
208.9804 g/mol |
Nombre IUPAC |
bismuth(3+) |
InChI |
InChI=1S/Bi/q+3 |
Clave InChI |
JDIBGQFKXXXXPN-UHFFFAOYSA-N |
SMILES |
[Bi+3] |
SMILES canónico |
[Bi+3] |
melting_point |
271°C |
Otros números CAS |
23713-46-4 7440-69-9 |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



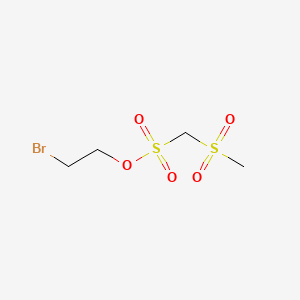
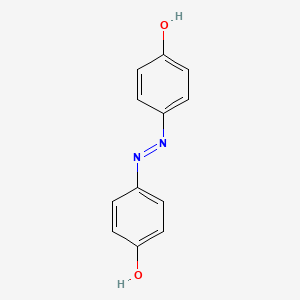
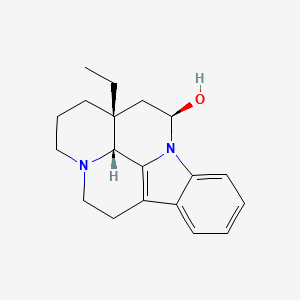
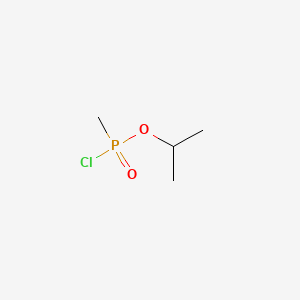

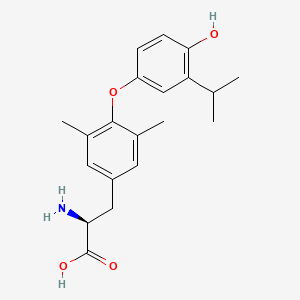
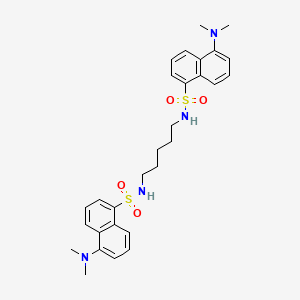
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
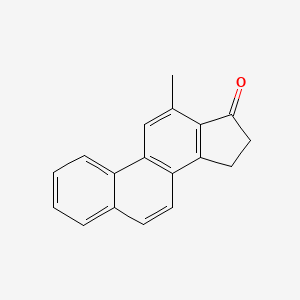
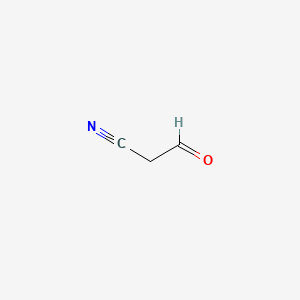
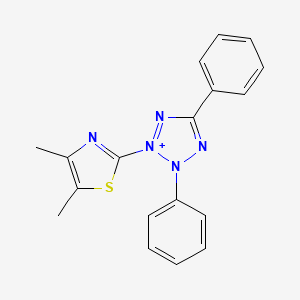
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)
